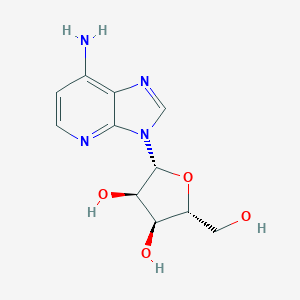

1-Deaza-adenosina

Descripción general

Descripción

1-Deazaadenosine, also known as 1-Deazaadenosine, is a useful research compound. Its molecular formula is C11H14N4O4 and its molecular weight is 266.25 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Deaza-adenosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Tubercidin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Deazaadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Deazaadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enfermedades Cardiovasculares

Se sabe que la 1-Deaza-adenosina y sus análogos actúan como agonistas de los receptores de adenosina . La adenosina desaminasa (ADA) es una enzima del metabolismo de las purinas que convierte irreversiblemente la adenosina en inosina o la 2′desoxiadenosina en 2′desoxinosina . Esto es particularmente importante en el sistema cardiovascular, donde la adenosina protege contra la disfunción endotelial, la inflamación vascular o la trombosis . La modulación de la actividad de la ADA podría ser un objetivo terapéutico importante .

Actividad Antitumoral

La this compound exhibe una fuerte actividad antitumoral en células leucémicas de ratón . El derivado 6-Hidroxilamino de la 20-desoxi-1-deazaadenosina, siendo un inhibidor , podría utilizarse potencialmente en el tratamiento del cáncer.

Inhibición Enzimática

Se sabe que la this compound inhibe la adenosina desaminasa, una enzima que juega un papel crucial en el metabolismo de las purinas . Esta inhibición podría tener implicaciones terapéuticas en diversas enfermedades.

Interacción con Proteínas de Membrana

La ADA es activa tanto dentro de la célula como en la superficie celular, donde se encontró que interactúa con proteínas de membrana, como CD26 y receptores de adenosina, formando ecto-ADA (eADA) . Esta interacción podría explotarse con fines terapéuticos.

Mediación de Interacciones Célula-Célula

Además de su función enzimática, la proteína ADA media interacciones célula-célula involucradas en la coestimulación de los linfocitos o la activación endotelial . Esto podría tener implicaciones en inmunología e inflamación.

Escisión de ARN

La this compound se ha utilizado en el estudio de ribozimas de cabeza de martillo, pequeñas moléculas de ARN autoescindentes

Mecanismo De Acción

Target of Action

The primary target of 1-Deaza-adenosine is Adenosine Deaminase (ADA) . ADA is an enzyme of purine metabolism that plays an important role in adenosine homeostasis and modulates signaling by extracellular adenosine .

Mode of Action

1-Deaza-adenosine interacts with ADA, which normally catalyzes the hydrolytic deamination of adenosine and 2-deoxyadenosine .

Biochemical Pathways

1-Deaza-adenosine affects the purine metabolism pathway by interacting with ADA . ADA is essential in the conversion of adenosine to inosine and 2′deoxyadenosine to 2′deoxyinosine . By inhibiting ADA, 1-Deaza-adenosine can potentially disrupt these conversions, affecting the overall purine metabolism.

Result of Action

The molecular and cellular effects of 1-Deaza-adenosine’s action are largely dependent on its interaction with ADA. By inhibiting ADA, 1-Deaza-adenosine could potentially disrupt adenosine homeostasis and signaling, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of 1-Deaza-adenosine can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to ADA might affect the ability of 1-Deaza-adenosine to interact with its target . .

Análisis Bioquímico

Biochemical Properties

1-Deaza-adenosine is known to act as an adenosine receptor agonist and exhibits strong antitumor activity in mouse leukemia cells . It interacts with enzymes such as adenosine deaminase (ADA), which is an enzyme of purine metabolism that irreversibly converts adenosine to inosine .

Cellular Effects

1-Deaza-adenosine influences cell function by interacting with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) . This interaction is particularly important in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis .

Molecular Mechanism

The molecular mechanism of 1-Deaza-adenosine involves its interaction with adenosine deaminase (ADA). ADA is an enzyme of purine metabolism that irreversibly converts adenosine to inosine . 1-Deaza-adenosine, acting as an adenosine receptor agonist, can modulate this conversion process .

Metabolic Pathways

1-Deaza-adenosine is involved in purine metabolism, specifically in the conversion of adenosine to inosine . This process is mediated by the enzyme adenosine deaminase (ADA) .

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-(7-aminoimidazo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-5-1-2-13-10-7(5)14-4-15(10)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUDDRWKCUAERS-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1N)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C2C(=C1N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40932290 | |

| Record name | 3-Pentofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14432-09-8 | |

| Record name | 1-Deazaadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014432098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

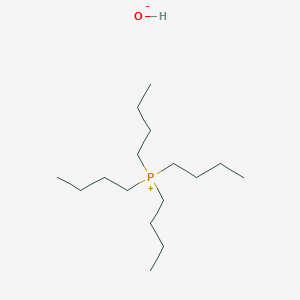

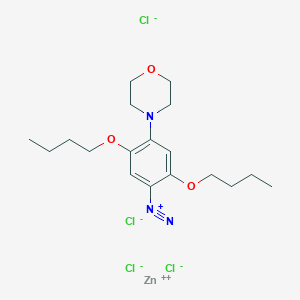

Feasible Synthetic Routes

Q1: How does 1-deaza-adenosine interact with adenosine deaminase, and does it form a transition-state analogue complex like some other inhibitors?

A1: Unlike some inhibitors that form transition-state analogue complexes with adenosine deaminase, 1-deaza-adenosine appears to mimic a ground-state complex when bound to the enzyme []. This suggests a distinct mode of interaction compared to inhibitors that form tetrahedral intermediates at the C-6 position of the purine ring.

Q2: What experimental evidence supports the distinct interaction mechanism of 1-deaza-adenosine with adenosine deaminase?

A2: Studies using 1-deaza-adenosine and the related compound 1-deazapurine riboside revealed that their complexes with adenosine deaminase do not exhibit the characteristics associated with transition-state analogue formation []. While these complexes display UV-difference spectra, solvent isotope effects on binding affinity, and altered CD spectra, they lack the spectral features indicative of a tetrahedral intermediate at the C-6 position.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)